molecular formula C11H23N B14155695 N-Ethyl-N,1,5-trimethyl-4-hexenylamine CAS No. 100535-00-0

N-Ethyl-N,1,5-trimethyl-4-hexenylamine

Katalognummer: B14155695
CAS-Nummer: 100535-00-0
Molekulargewicht: 169.31 g/mol
InChI-Schlüssel: NXJHBKKONNZWLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-N,1,5-trimethyl-4-hexenylamine is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N,1,5-trimethyl-4-hexenylamine involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 4-hexenylamine with ethyl iodide in the presence of a base, such as potassium carbonate, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-N,1,5-trimethyl-4-hexenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Ethyl-N,1,5-trimethyl-4-hexenylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of migraines and other neurological conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of N-Ethyl-N,1,5-trimethyl-4-hexenylamine involves its interaction with specific molecular targets, such as receptors and enzymes. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, in the treatment of migraines, it may act as a vasoconstrictor, reducing blood flow to certain areas of the brain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methyl-N,1,5-trimethyl-4-hexenylamine
  • N-Propyl-N,1,5-trimethyl-4-hexenylamine
  • N-Butyl-N,1,5-trimethyl-4-hexenylamine

Uniqueness

N-Ethyl-N,1,5-trimethyl-4-hexenylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethyl group contributes to its particular reactivity and interaction with biological targets, differentiating it from other similar compounds .

Eigenschaften

CAS-Nummer

100535-00-0

Molekularformel

C11H23N

Molekulargewicht

169.31 g/mol

IUPAC-Name

N-ethyl-N,6-dimethylhept-5-en-2-amine

InChI

InChI=1S/C11H23N/c1-6-12(5)11(4)9-7-8-10(2)3/h8,11H,6-7,9H2,1-5H3

InChI-Schlüssel

NXJHBKKONNZWLA-UHFFFAOYSA-N

Kanonische SMILES

CCN(C)C(C)CCC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.